Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
Description
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate (CAS: 2865073-27-2) is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a benzyl ester group at the 1-position, a hydroxyl group at the (3R)-position, and two methyl groups at the 2,2-positions. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
WIIXQDNCFGJHFM-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-2,2-dimethyl-azetidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
Azetidine-based compounds are valued for their strained ring systems, which enhance binding affinity in drug design. Key comparisons include:
Structural Differences :
- The target compound features a 2,2-dimethyl substitution on the azetidine ring, which increases steric hindrance compared to the 2-hydroxy-2-methylpropyl side chain in the analog. This difference may influence solubility and metabolic stability .
- The tert-butyldimethylsilyl (TBS) group in the compound provides steric protection for hydroxyl groups during synthesis, a feature absent in the target molecule .
Synthetic Utility :
β-Hydroxy-β-Aryl Propanoic Acids
| Compound Class | Example Substituents | Biological Activity |
|---|---|---|
| β-hydroxy-β-aryl propanoic acids | 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid | Anti-inflammatory (COX-2 inhibition) |
- Key Contrasts: The azetidine ring in the target compound introduces conformational restraint, unlike the flexible propanoic acid backbone. This rigidity may enhance target selectivity but reduce metabolic flexibility .
Pyrrolidine and Furanone Derivatives
Compounds like (−)-pinoresinol () and limlactone () highlight the role of stereochemistry and cyclic ethers in antioxidant activity:
- Antioxidant Activity: − (−)-Pinoresinol (a lignan) and limlactone (a furanone) scavenge DPPH and ABTS radicals via phenolic hydroxyl groups, a mechanism absent in the target compound due to its lack of aromatic hydroxyl substituents .
Biological Activity
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a compound with notable biological activities that suggest its potential as a lead compound in drug development, particularly in antimicrobial and anticancer therapies. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in treating bacterial infections. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The concentration required to achieve significant apoptosis was determined through serial dilution assays, revealing a dose-dependent relationship.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and functional groups. Comparative analysis with similar compounds highlights the importance of specific structural features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate | C13H17NO3 | Stereoisomer with potentially different biological activity |
| Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate | C12H15NO3 | Different methyl substitution pattern affecting activity |
| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | C13H17NO4 | Hydroxymethyl group instead of hydroxy group |
These comparisons suggest that modifications to the azetidine ring can significantly alter the compound's biological properties.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the optimization of small molecules similar to this compound for enhanced potency against cancer cell lines. The research focused on maintaining selectivity while improving on-target potency through structural modifications. The findings indicated that specific substitutions could enhance apoptotic signaling pathways in cancer cells while minimizing toxicity to normal cells .
Another investigation assessed the compound's binding affinity to various biological targets using microarray technology. Results showed promising interactions with key enzymes involved in cellular proliferation and apoptosis regulation, further supporting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
